2-amino-1-(1-methyl-1H-indol-3-yl)ethanol
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Overview
Description
2-amino-1-(1-methyl-1H-indol-3-yl)ethanol is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in various natural products and pharmaceuticals. This compound features an indole ring system substituted with an amino group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Indole derivatives, which include this compound, are known to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, resulting in various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
One study suggests that a similar compound might exert its action on cells through activation of nadph oxidase 4 (nox4)/p22, sirtuin3 (sirt3)/sod2, and sirt3/p53/p21 pathways .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
2-amino-1-(1-methyl-1H-indol-3-yl)ethanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to possess antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways.
Cellular Effects
This compound influences various cellular processes. It has been observed to induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase, and inhibit tubulin polymerization . These effects suggest that this compound can significantly impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, it has been shown to inhibit tubulin polymerization, which is consistent with the mechanism of action of colchicine . This inhibition disrupts the microtubule network, leading to cell cycle arrest and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that it can induce cell apoptosis and arrest cells in the G2/M phase in a dose-dependent manner . The stability and degradation of this compound, as well as its long-term effects on cellular function, are important considerations for its use in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be effective in inducing desired biochemical and cellular responses . Understanding the threshold effects and optimal dosages is crucial for its therapeutic application.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical environment .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, which can impact its biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(1-methyl-1H-indol-3-yl)ethanol typically involves the reaction of 1-methylindole with appropriate reagents to introduce the amino and hydroxyl groups. One common method is the Mannich reaction, where 1-methylindole reacts with formaldehyde and a secondary amine to form the desired product. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(1-methyl-1H-indol-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of 2-amino-1-(1-methyl-1H-indol-3-yl)ethanone.
Reduction: Formation of 2-amino-1-(1-methyl-1H-indol-3-yl)ethane.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
2-amino-1-(1-methyl-1H-indol-3-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-indole-3-carboxaldehyde
- 1-methyl-1H-indole-3-acetic acid
- 1-methyl-1H-indole-3-ethanol
Uniqueness
2-amino-1-(1-methyl-1H-indol-3-yl)ethanol is unique due to the presence of both amino and hydroxyl groups on the indole ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential biological activities compared to similar compounds .
Properties
IUPAC Name |
2-amino-1-(1-methylindol-3-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13-7-9(11(14)6-12)8-4-2-3-5-10(8)13/h2-5,7,11,14H,6,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSYAQZHEZIPRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.